SPAAC Kinetics of endo-BCN vs. DBCO/DIBAC and BARAC: A Quantitative Reactivity and Lipophilicity Comparison
The endo-BCN group exhibits a second-order rate constant (k) of 140 × 10⁻³ M⁻¹ s⁻¹ in SPAAC with benzyl azide, as compiled from multiple literature sources [1]. This places its reactivity intermediate between DBCO/DIBAC (310 × 10⁻³ M⁻¹ s⁻¹) and the slower cyclooctyne BARAC (960 × 10⁻³ M⁻¹ s⁻¹). Notably, endo-BCN has a significantly lower calculated LogP value of 2.0 compared to DBCO/DIBAC (3.5) and BARAC (4.2) [1]. When paired with electron-deficient aryl azides, BCN reaction rates accelerate dramatically to 2.0–2.9 M⁻¹ s⁻¹, a 29-fold increase over reactions with aliphatic azides [2].
| Evidence Dimension | Second-order rate constant for SPAAC with benzyl azide |
|---|---|
| Target Compound Data | k = 140 × 10⁻³ M⁻¹ s⁻¹ (endo-BCN) |
| Comparator Or Baseline | DBCO/DIBAC: k = 310 × 10⁻³ M⁻¹ s⁻¹; BARAC: k = 960 × 10⁻³ M⁻¹ s⁻¹ |
| Quantified Difference | endo-BCN is 2.2× slower than DBCO/DIBAC and 6.9× faster than BARAC |
| Conditions | Reaction with benzyl azide in organic/aqueous solvent systems; data compiled from multiple studies [1] |
Why This Matters
This quantitative reactivity profile enables users to select endo-BCN when moderate SPAAC rates are acceptable and lower lipophilicity is critical for maintaining conjugate solubility in aqueous biological assays.
- [1] Svatunek, D.; et al. Reaction rate of the most reactive strain-promoted click reagents to date. Table 1. (Data compiled from Debets et al. 2010 and other sources). View Source
- [2] Dommerholt, J.; et al. Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes. Nat. Commun. 2014, 5, 5378. View Source
